Lirexapride

Description

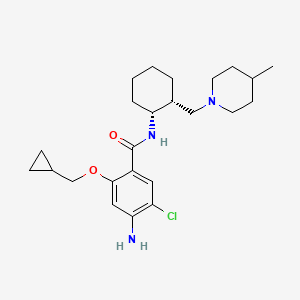

Structure

3D Structure

Properties

CAS No. |

145414-12-6 |

|---|---|

Molecular Formula |

C24H36ClN3O2 |

Molecular Weight |

434.0 g/mol |

IUPAC Name |

4-amino-5-chloro-2-(cyclopropylmethoxy)-N-[(1R,2R)-2-[(4-methylpiperidin-1-yl)methyl]cyclohexyl]benzamide |

InChI |

InChI=1S/C24H36ClN3O2/c1-16-8-10-28(11-9-16)14-18-4-2-3-5-22(18)27-24(29)19-12-20(25)21(26)13-23(19)30-15-17-6-7-17/h12-13,16-18,22H,2-11,14-15,26H2,1H3,(H,27,29)/t18-,22-/m1/s1 |

InChI Key |

PPVTTWPBNHFCAJ-XMSQKQJNSA-N |

SMILES |

CC1CCN(CC1)CC2CCCCC2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |

Isomeric SMILES |

CC1CCN(CC1)C[C@H]2CCCC[C@H]2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |

Canonical SMILES |

CC1CCN(CC1)CC2CCCCC2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |

Appearance |

Solid powder |

Other CAS No. |

145414-12-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lirexapride; |

Origin of Product |

United States |

Pharmacological Classification and Receptor Binding Profile

Classification as a Serotonin (B10506) 5-HT4 Receptor Agonist

Lirexapride functions as an agonist at the serotonin 5-HT4 receptor. patsnap.compatsnap.comncats.ioncats.io Activation of 5-HT4 receptors, particularly those located on cholinergic nerve endings within the enteric nervous system, is known to enhance the release of acetylcholine (B1216132). umich.edunih.gov This action subsequently stimulates gastrointestinal propulsive motility. umich.edunih.gov

Specificity and Selectivity Profiling of 5-HT4 Receptor Interactions

While this compound is recognized as a 5-HT4 receptor agonist, the extent of its specificity and selectivity compared to other receptor types is a critical aspect of its pharmacological profile. Differences in the pharmacology of 5-HT4 receptor agonists often arise from their selectivity for 5-HT4 receptors over other receptor subtypes, such as 5-HT1 and 5-HT2 receptors, and the hERG channel. nih.gov Research indicates that this compound exhibits agonistic activity at the 5-HT4 receptor. patsnap.compatsnap.comncats.ioncats.io However, detailed quantitative data on its binding affinity and selectivity across a broad panel of receptors are necessary for a comprehensive understanding of its profile. Some studies comparing 5-HT4 receptor-mediated effects in different tissues have suggested varying degrees of intrinsic activity among different 5-HT4 agonists, including this compound. scribd.com For instance, in in vitro studies using canine rectal smooth muscle, this compound showed approximately 30% of the intrinsic activity of serotonin (5-HT). scribd.com

Classification as a Dopamine (B1211576) D2 Receptor Agonist

In addition to its effects on 5-HT4 receptors, this compound is also classified as a dopamine D2 receptor agonist. patsnap.compatsnap.comncats.ioncats.io The dopamine D2 receptor is a member of the D2-like receptor family (D2, D3, and D4) which are typically associated with inhibitory effects on adenylyl cyclase activity. Agonism at D2 receptors can influence various physiological processes, including those in the gastrointestinal tract.

Dopamine Receptor Subtype Engagement (D1-D5, D2, D4, D5)

Studies investigating the receptor binding profile of compounds with activity at dopamine receptors often assess their engagement with the different dopamine receptor subtypes (D1, D2, D3, D4, and D5). While this compound is specifically noted as a D2 receptor agonist, comprehensive profiling across all dopamine receptor subtypes provides a clearer picture of its selectivity. Competitive binding experiments are commonly used to determine the affinity of a compound for various receptor subtypes. patsnap.com For example, studies on other compounds have utilized human recombinant receptors expressed in cell lines to assess binding affinity across the D1 to D5 subtypes. patsnap.com Although specific detailed data for this compound's binding to all dopamine receptor subtypes (D1-D5) were not extensively available in the search results, its classification as a D2 agonist indicates a primary interaction with this subtype. patsnap.compatsnap.comncats.ioncats.io

Characterization of Dual 5-HT4 and D2 Receptor Agonism

This compound is characterized by its dual agonistic activity at both 5-HT4 and D2 receptors. patsnap.comnih.gov This dual mechanism of action is a defining feature of its pharmacological profile. patsnap.com

Competitive Binding Assay Methodologies for Human Recombinant Receptors in Cell Lines (e.g., CHO, HEK-293)

Competitive binding assays are standard in vitro methodologies used to quantitatively assess the binding affinity of a compound to a specific receptor. These assays typically involve using cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells, that have been genetically engineered to express human recombinant receptors. patsnap.com In a competitive binding assay, increasing concentrations of the test compound (this compound) are incubated with the cell membranes containing the target receptor and a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand from the receptor binding site is measured, and this displacement data is used to determine the compound's binding affinity (typically expressed as a Ki or IC50 value). patsnap.com This methodology allows for the assessment of this compound's affinity for human recombinant 5-HT4 and D2 receptors in a controlled laboratory setting. patsnap.com

Quantitative Assessment of Receptor Binding Affinity

Here is a general representation of how receptor binding data might be presented, based on the types of receptors mentioned in the context of this compound and related compounds. Note that specific values for this compound were not found in the provided text snippets.

| Receptor Type (Human Recombinant) | Cell Line Used (Example) | Binding Affinity (Ki or IC50) (Example Units: nM) |

| 5-HT4 | CHO or HEK-293 | Data not explicitly available |

| D2 | CHO or HEK-293 | Data not explicitly available |

| D1 | CHO or HEK-293 | Data not explicitly available |

| D3 | CHO or HEK-293 | Data not explicitly available |

| D4 | CHO or HEK-293 | Data not explicitly available |

| D5 | CHO or HEK-293 | Data not explicitly available |

| 5-HT1A | CHO or HEK-293 | Data not explicitly available |

| 5-HT2A | CHO or HEK-293 | Data not explicitly available |

| 5-HT2C | CHO or HEK-293 | Data not explicitly available |

| 5-HT6 | CHO or HEK-293 | Data not explicitly available |

| 5-HT7 | CHO or HEK-293 | Data not explicitly available |

This table structure illustrates the type of quantitative data that would be generated from competitive binding assays to fully characterize this compound's receptor binding profile.

Molecular Mechanism of Action and Intracellular Signaling Pathways

5-HT4 Receptor-Mediated Signaling

The 5-HT4 receptor is a GPCR that primarily couples to the stimulatory G protein (Gs). nih.govumich.eduatlasgeneticsoncology.org This coupling initiates a cascade of events that ultimately leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govumich.eduatlasgeneticsoncology.orgnih.gov

Upon Lirexapride binding and activating the 5-HT4 receptor, the receptor undergoes a conformational change that facilitates its interaction with the heterotrimeric Gs protein. nih.govumich.eduatlasgeneticsoncology.org This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs subunit then dissociates from the beta-gamma subunits and directly interacts with and activates adenylyl cyclase. nih.govumich.eduatlasgeneticsoncology.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govumich.eduatlasgeneticsoncology.orgnih.gov This leads to an increase in the intracellular concentration of cAMP. nih.govumich.eduatlasgeneticsoncology.orgnih.gov

The elevated intracellular levels of cAMP serve as a second messenger, primarily by activating protein kinase A (PKA). nih.govumich.eduatlasgeneticsoncology.org cAMP binds to the regulatory subunits of PKA, causing the dissociation and activation of the catalytic subunits. nih.govumich.eduatlasgeneticsoncology.org Activated PKA then phosphorylates various downstream protein targets, including ion channels, enzymes, and transcription factors, thereby mediating a wide range of cellular responses. nih.govumich.eduatlasgeneticsoncology.org While the canonical pathway involves cAMP and PKA, 5-HT4 receptor activation can also engage other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which may be PKA-independent and dependent on Src tyrosine kinase. atlasgeneticsoncology.orgnih.govplos.org Additionally, 5-HT4 receptor stimulation has been shown to increase calcium influx in some cell types, potentially through PKA-dependent activation of voltage-gated calcium channels. plos.orgguidetopharmacology.org

Data on 5-HT4 receptor signaling:

| Signaling Component | Effect of 5-HT4 Activation | Downstream Target(s) | Reference |

| Gs Protein | Activation | Adenylyl Cyclase | nih.govumich.eduatlasgeneticsoncology.org |

| Adenylyl Cyclase | Activation | cAMP | nih.govumich.eduatlasgeneticsoncology.orgnih.gov |

| cAMP | Increase | PKA, EPAC | nih.govumich.eduatlasgeneticsoncology.orgplos.orgnih.gov |

| PKA | Activation | Various protein targets, e.g., ion channels | nih.govumich.eduatlasgeneticsoncology.org |

| Src Tyrosine Kinase | Activation | ERK pathway | atlasgeneticsoncology.orgnih.govplos.org |

| Intracellular Calcium | Increase (in some cells) | Voltage-gated calcium channels | plos.orgguidetopharmacology.org |

The 5-HT4 receptor gene undergoes alternative splicing, leading to the expression of multiple splice variants that differ in their C-terminal intracellular tails. umich.edunih.govnih.govwikipedia.org At least 11 human 5-HT4 receptor splice variants have been identified. nih.gov While many splice variants share the same sequence up to leucine (B10760876) 358, their C-terminal regions vary in length and composition. umich.edunih.gov The 5-HT4(a) and 5-HT4(b) variants are commonly found across species, with 5-HT4(b) being the predominant variant in human tissues. umich.edu

Differences in the C-terminal tails can influence receptor localization, interaction with intracellular proteins, and potentially signaling properties. nih.govnih.gov For example, some splice variants exhibit marked constitutive activity, and this activity can differ between variants with short versus long C-terminal sequences. nih.gov The constitutive activity of variants with short C-terminal sequences, such as m5-HT4(e)R and m5-HT4(f)R, has been shown to be higher than that of variants with long C-terminal sequences, like m5-HT4(a)R and m5-HT4(b)R. nih.gov Specific sequences within the C-terminal tail can also play a role in maintaining the receptor in an inactive conformation. nih.gov Furthermore, splice variants can interact with different PDZ proteins, which are involved in receptor scaffolding and trafficking. nih.gov

The existence of tissue-specific or disease-state-specific expression of certain splice variants suggests a potential for developing drugs that selectively target particular variants. umich.edunih.gov However, currently available drugs are not known to reliably discriminate among 5-HT4 receptor splice variants. umich.edu

Data on 5-HT4 receptor splice variants:

| Splice Variant | C-terminal Tail | Constitutive Activity (relative) | Interaction with PDZ Proteins | Reference |

| 5-HT4(a) | Long | Lower (compared to short variants) | Veli, MPP3, NHERF, SNX27a | nih.govnih.gov |

| 5-HT4(b) | Long | Lower (compared to short variants) | Not specified in search results | nih.gov |

| 5-HT4(e) | Short | Higher (compared to long variants) | nNOS, Sec23, CIPP | nih.govnih.gov |

| 5-HT4(f) | Short | Higher (compared to long variants) | Not specified in search results | nih.gov |

| Other variants | Varied | Varied | Potentially varied | nih.gov |

D2 Receptor-Mediated Signaling

The dopamine (B1211576) D2 receptor belongs to the D2-like receptor family, which typically couples to the inhibitory G proteins (Gi/o). nih.govfrontiersin.orgwikipedia.orgnih.gov Activation of D2 receptors by agonists like this compound leads to the dissociation of the Gi/o protein into its alpha (Gαi/o) and beta-gamma (Gβγ) subunits, initiating inhibitory signaling cascades. nih.govfrontiersin.orgwikipedia.org

Upon this compound binding to the D2 receptor, the receptor couples to Gi/o proteins. nih.govfrontiersin.orgwikipedia.org This coupling promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. nih.govfrontiersin.org The activated Gαi/o subunit can then inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels. nih.govfrontiersin.orgwikipedia.orgnih.govebi.ac.uk This is a primary inhibitory effect mediated by D2 receptors. nih.govfrontiersin.orgwikipedia.orgnih.govebi.ac.uk

In addition to inhibiting adenylyl cyclase, the Gβγ subunits released upon D2 receptor activation can also directly modulate the activity of various effector proteins, including ion channels such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. frontiersin.orgwikipedia.orgnih.govnih.gov Activation of GIRK channels leads to an increase in potassium efflux and membrane hyperpolarization, reducing neuronal excitability. frontiersin.orgwikipedia.orgnih.govnih.gov D2 receptors have also been shown to inhibit voltage-gated calcium channels. nih.govnih.gov Furthermore, D2 receptor activation can inhibit the sodium leak channel NALCN in dopamine neurons, contributing to the regulation of neuronal pacemaking. nih.govelifesciences.org

Data on D2 receptor-mediated inhibitory effects:

| Signaling Component | Effect of D2 Activation | Downstream Target(s) | Reference |

| Gi/o Protein | Activation | Adenylyl Cyclase, Ion Channels (GIRK, Ca2+, NALCN) | nih.govfrontiersin.orgwikipedia.orgnih.govnih.govelifesciences.org |

| Adenylyl Cyclase | Inhibition | cAMP | nih.govfrontiersin.orgwikipedia.orgnih.govebi.ac.uk |

| cAMP | Decrease | PKA (indirectly) | frontiersin.orgwikipedia.orgnih.gov |

| GIRK Channels | Activation | Membrane hyperpolarization | frontiersin.orgwikipedia.orgnih.govnih.gov |

| Voltage-gated Ca2+ Channels | Inhibition | Reduced calcium influx | nih.govnih.gov |

| NALCN Channel | Inhibition | Regulation of neuronal pacemaking | nih.govelifesciences.org |

Beyond the canonical inhibition of adenylyl cyclase and modulation of ion channels, D2 receptors can influence various other intracellular signaling cascades. D2 receptors can engage cAMP-independent pathways, including those involving β-arrestins. frontiersin.orgnih.govbiomolther.org β-arrestin-mediated signaling can influence receptor trafficking, such as endocytosis, and activate pathways like the ERK pathway. frontiersin.orgbiomolther.org D2 receptor activation has been shown to lead to ERK activation in both the cytoplasm and the nucleus, depending on whether the signaling is mediated by G proteins or β-arrestins. biomolther.org

D2 receptors can also modulate the activity of kinases such as Akt and glycogen (B147801) synthase kinase 3 (GSK-3). frontiersin.orgnih.gov Specifically, D2 receptor activation, potentially via β-arrestin-2, has been proposed to promote the inactivation of Akt and subsequent activation of GSK-3. nih.gov Furthermore, D2 receptors can form complexes with other proteins, such as DISC-1, which can influence downstream signaling and receptor internalization. frontiersin.org The D2 receptor can also influence calcium signaling, although the primary coupling is to Gi/o, which typically reduces cAMP. jcancer.org However, D2 receptors can form heteromers with other receptors, such as D1 receptors, which can couple to Gq and activate calcium signaling pathways. jcancer.org

Data on D2 receptor modulation of intracellular cascades:

| Signaling Pathway/Protein | Effect of D2 Activation | Notes | Reference |

| β-arrestins | Recruitment, influence on trafficking, activation of ERK | Involved in G protein-independent signaling | frontiersin.orgnih.govbiomolther.org |

| ERK Pathway | Activation (cytoplasmic and nuclear) | Can be G protein- or β-arrestin-mediated | frontiersin.orgbiomolther.org |

| Akt | Inactivation (proposed via β-arrestin-2) | Influences GSK-3 activity | nih.gov |

| GSK-3 | Activation (proposed downstream of Akt inactivation) | Involved in various cellular processes | frontiersin.orgnih.gov |

| DISC-1 | Forms complex | Influences signaling and internalization | frontiersin.org |

| Intracellular Calcium | Can be influenced (e.g., via heteromers) | Primarily through Gq coupling in heteromers | jcancer.org |

Investigation of Convergence and Crosstalk between 5-HT4 and D2 Receptor Pathways

The functional outcome of this compound's action is a result of its agonist activity at 5-HT4 receptors and, by inference from its chemical class which includes D2 antagonists like levosulpiride, likely antagonistic activity at D2 receptors. These receptors, although coupled to different G proteins and initiating distinct primary signaling cascades, can exhibit complex interactions and modulate each other's activity and downstream effects, particularly when co-expressed in the same cells or tissues, such as in the gastrointestinal tract and certain areas of the central nervous system. wikipedia.orgwikidoc.orgfishersci.ca

Analysis of Synergistic or Antagonistic Cellular Responses

5-HT4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. fishersci.cawikipedia.orgwikipedia.org This elevation in cAMP can activate protein kinase A (PKA), which then phosphorylates various downstream targets, influencing a range of cellular processes. fishersci.cawikipedia.org

Conversely, D2 receptors are members of the D2-like family of dopamine receptors, which typically couple to Gi/o proteins. Activation of Gi/o proteins inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity. wikidata.org

Given the opposing primary effects on cAMP levels – 5-HT4 receptor activation increasing cAMP and D2 receptor activation decreasing it – a compound with both 5-HT4 agonism and D2 antagonism, like this compound, could potentially lead to a complex interplay of signaling outcomes. In systems where both receptors are present, the net effect on cAMP signaling would depend on the relative expression levels of the receptors, their coupling efficiency to their respective G proteins, and the efficacy and potency of this compound at each receptor.

The observed prokinetic effect of this compound and other substituted benzamides is attributed to this dual action, suggesting a synergistic or at least complementary functional outcome at the physiological level, where enhanced cholinergic neurotransmission (mediated by 5-HT4 activation) and modulation of dopaminergic input (mediated by D2 antagonism) contribute to increased gastrointestinal motility. wikipedia.orgfishersci.ca At the cellular level, this could involve a fine-tuning of neuronal excitability and neurotransmitter release that is not solely explained by the individual receptor pathways but rather their combined influence. However, specific research detailing the precise synergistic or antagonistic cellular responses resulting from the convergence of this compound-mediated 5-HT4 and D2 signaling pathways at the level of direct pathway interaction or modulation is limited in the available literature.

Potential Regulation of Phospholipase C, Protein Kinase C, and Mitogen-Activated Protein Kinase Pathways

While the primary signaling cascade for 5-HT4 receptors involves the Gs-cAMP-PKA pathway and for D2 receptors the Gi/o-mediated inhibition of cAMP, GPCRs are known to engage in crosstalk with and activate other intracellular signaling pathways, including those involving Phospholipase C (PLC), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs).

5-HT4 receptor activation has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAPK cascade, in a manner that can be independent of G protein coupling and beta-arrestin scaffolding, and dependent on Src kinase activation. wikipedia.orgfishersci.ca This suggests an alternative or parallel signaling route for 5-HT4 receptors that can influence cellular processes like proliferation, differentiation, and survival.

D2 receptors, while primarily Gi/o coupled, can also interact with beta-arrestins, which can act as scaffolds to activate MAPK pathways. senescence.info This provides a potential mechanism by which D2 receptor signaling could influence MAPK activity.

The convergence of 5-HT4 and D2 receptor signaling pathways through this compound could potentially impact PLC, PKC, and MAPK pathways through several hypothetical mechanisms:

Direct Crosstalk: Components of the 5-HT4 and D2 signaling cascades could directly interact. For example, downstream effectors activated by 5-HT4 (like PKA or activated ERK) could phosphorylate and modulate components of the D2 pathway or vice versa.

Shared Downstream Effectors: Both receptors, despite their different primary coupling, might converge on shared downstream signaling molecules or pathways, leading to integrated responses.

Receptor Heteromerization: Although not specifically shown for 5-HT4 and D2 receptors in the provided literature regarding this compound, the formation of heteromers between different GPCRs, including other serotonin (B10506) and dopamine receptor subtypes (e.g., 5-HT2A and D2), is a known mechanism for functional crosstalk and modulation of signaling, potentially impacting pathways like PLC and MAPK. wikidata.org

Indirect Modulation: Activation or inhibition of one receptor type could indirectly influence the activity of the other receptor's downstream pathways through complex intracellular signaling networks.

Preclinical Pharmacodynamics and in Vitro Functional Studies

In Vitro Assessment of Gastrointestinal Motility Modulation

This would involve experiments using tissues isolated from the gastrointestinal tract to observe the direct effects of Lirexapride on muscle contraction and movement.

Neuronal Circuitry Modulation in Preclinical Models

This subsection would require studies investigating how this compound affects nerve cell communication, particularly in the context of gastrointestinal function.

Evaluation of Functional Selectivity and Off-Target Receptor Engagement Methodologies

This section would assess the specificity of this compound for its intended targets and the methods used to determine this.

Functional selectivity, or biased agonism, describes how a ligand can activate the same receptor but trigger different downstream cellular signaling pathways compared to another ligand. nih.gov Evaluating this for this compound would involve a panel of cell-based assays measuring different signaling endpoints (e.g., G-protein activation vs. β-arrestin recruitment).

Additionally, assessing off-target engagement involves screening this compound against a broad panel of other receptors, ion channels, and enzymes to identify any unintended interactions that could lead to side effects. This is typically done using radioligand binding assays. elifesciences.org Specific data from such screening panels for this compound are not available in the public literature.

Screening Against Other Serotonergic (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) and Dopaminergic (e.g., D1, D3, D4, D5) Receptors

This compound (also known as JL17454/CHF17454) has been identified as a nonselective agonist with activity at both serotonin (B10506) 5-HT4 and dopamine (B1211576) D2 receptors. nih.gov Unlike highly selective 5-HT4 agonists such as prucalopride, the pharmacological profile of this compound is characterized by its interaction with multiple receptor types. nih.govpatsnap.com

Systematic reviews of 5-HT4 agonists developed for gastrointestinal disorders have categorized this compound based on its receptor binding profile. This profile indicates its primary targets but detailed quantitative affinity data (Ki values) for a broad panel of serotonergic and dopaminergic receptors are not extensively reported in publicly available scientific literature. The known activity profile is summarized in the table below, which contrasts with the more selective profiles of other agents. nih.gov

Interactive Data Table: this compound Receptor Binding Profile This table summarizes the known receptor activity of this compound. Use the filter to compare its profile with other compounds where data is available.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT4 | 5-HT6 | 5-HT7 | D1 | D2 | D3 | D4 | D5 |

| This compound | Data not available | Data not available | Data not available | Agonist (+) | Data not available | Data not available | Data not available | Agonist (+) | Data not available | Data not available | Data not available |

Note: "+" indicates known agonist activity. "Data not available" signifies that specific binding affinity values (Ki) for these receptors were not found in the reviewed scientific literature.

Assessment in Heterologous Expression Systems

The functional activity of a compound at a specific receptor is often characterized in in vitro studies using heterologous expression systems. These systems, which involve expressing a target receptor in a cell line that does not naturally produce it (e.g., HEK-293 or CHO cells), allow for detailed assessment of a drug's potency (EC50) and efficacy (intrinsic activity).

Theoretical Basis for Therapeutic Potential in Gastrointestinal Physiology Research

Role of Serotonin (B10506) 5-HT4 Receptors in Enteric Nervous System Function

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons embedded in the wall of the gastrointestinal tract that regulates many aspects of digestive function, including motility, secretion, and blood flow. Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter within the ENS, playing a significant role in modulating gastrointestinal activity. newdrugapprovals.orgsenescence.infowikidata.org Among the various serotonin receptor subtypes, the 5-HT4 receptor is particularly important in mediating prokinetic effects. newdrugapprovals.orgwikidata.orgwikidoc.org These receptors are expressed on various cell types in the gastrointestinal tract, including enteric neurons and epithelial cells. wikipedia.orguni.lufishersci.ca Specifically, 5-HT4 receptors are found on the nerve terminals of enteric intrinsic primary afferent neurons (IPANs), which are key components in initiating intestinal reflexes. mims.com

Theoretical Mechanisms of Regulation of Gut Motility and Secretion

Activation of 5-HT4 receptors in the gut wall is theoretically understood to promote the release of acetylcholine (B1216132) from enteric cholinergic neurons. wikipedia.orgwikipedia.orgwikipedia.org Acetylcholine is a primary excitatory neurotransmitter in the ENS that stimulates smooth muscle contraction. This enhanced release of acetylcholine is hypothesized to increase the strength of excitatory neurotransmission, thereby stimulating gastrointestinal propulsive motility, increasing peristalsis, and enhancing intestinal tone. wikidata.orgwikidoc.orguni.lufishersci.cawikipedia.org Furthermore, stimulation of 5-HT4 receptors located on epithelial cells can theoretically contribute to enhanced propulsive motility and stimulate mucus secretion, which can facilitate the passage of luminal content. wikipedia.orgfishersci.camims.com The activation of 5-HT4 receptors is believed to enhance the release of transmitters from neuronal terminals involved in prokinetic reflex pathways. newdrugapprovals.org This stimulation can influence the modulation of gastrointestinal motility and contraction, as well as potentiate the peristaltic reflex. senescence.info

Role of Dopamine (B1211576) D2 Receptors in Gastrointestinal Neurotransmission

Dopamine is another neurotransmitter present in the gastrointestinal tract, where it influences various functions, including motility and mucosal function. fishersci.at Dopamine receptors, including the D2 subtype, are distributed throughout the gut. fishersci.at Dopaminergic signaling in the gastrointestinal tract is associated with inhibitory effects on motility. wikipedia.org

Theoretical Mechanisms of Modulation of Smooth Muscle Activity and Gastric Emptying

Dopamine is thought to inhibit gastric and distal colonic motility, at least in part, by acting on D2 receptors located on smooth muscle cells. fishersci.at This inhibitory effect can be viewed as a "brake" on gastrointestinal motility. Theoretical mechanisms suggest that antagonizing D2 receptors removes this inhibitory influence, thereby promoting gut motility. wikipedia.org The antidopaminergic action of D2 receptor antagonists is hypothesized to counteract the dopamine-induced decrease in lower esophageal sphincter pressure, reduced antral muscle contractility, and impaired coordination of gastroduodenal motility. wikipedia.org By blocking the inhibitory effects of dopamine, D2 receptor antagonism can theoretically lead to improved gastric emptying and coordinated gastrointestinal transit. wikipedia.org

Hypothesized Advantages of Dual 5-HT4 and D2 Receptor Modulation for Prokinetic Effects

The theoretical basis for the therapeutic potential of compounds like Lirexapride lies in the hypothesized advantages of simultaneously modulating both 5-HT4 and D2 receptors to achieve enhanced prokinetic effects. uni.lu The rationale behind this dual approach is that 5-HT4 receptor agonism directly stimulates propulsive motility by increasing the release of excitatory neurotransmitters like acetylcholine. wikipedia.orgwikipedia.orgwikipedia.org Concurrently, D2 receptor antagonism is hypothesized to remove the inherent inhibitory tone exerted by dopamine on gastrointestinal smooth muscle activity and motility. wikipedia.orgwikipedia.orgfishersci.at

Advanced Research Methodologies and Future Directions in Lirexapride Research

Application of In Silico Modeling for Compound Optimization and Target Prediction

In silico modeling, utilizing computational simulations and algorithms, plays a crucial role in modern drug discovery and development by predicting drug properties, interactions, and efficacy japsonline.com. For a compound like Lirexapride, which targets specific ion transporters, in silico methods can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate the structural features of this compound and its potential analogs with their inhibitory activity on NHE isoforms japsonline.com. By analyzing these relationships, researchers can identify structural modifications that could potentially enhance potency, selectivity for specific NHE isoforms (e.g., NHE3 over others), or improve pharmacokinetic properties. japsonline.com

Molecular docking and molecular dynamics simulations can provide insights into the binding mode and affinity of this compound to the NHE protein structure japsonline.comnih.gov. These methods can help predict how this compound interacts with the binding site at an atomic level, identifying key residues involved in the interaction japsonline.com. This information is invaluable for rational design of new, more effective inhibitors. Furthermore, in silico methods can be used for target prediction, exploring potential off-target interactions that could lead to unintended effects, although the primary focus for this compound research, based on available information, has been on NHE inhibition googleapis.comnih.gov. Predictive models for absorption, distribution, metabolism, and excretion (ADME) can also be applied in silico to estimate the pharmacokinetic profile of this compound and its potential derivatives, guiding the selection of compounds with favorable properties for further experimental investigation japsonline.comnih.gov.

Exploration of Novel In Vitro and Ex Vivo Pharmacological Characterization Models

Pharmacological characterization of compounds like this compound relies on robust in vitro and ex vivo models to assess their activity and understand their mechanisms. While traditional cell-based assays and tissue preparations have been fundamental, exploration of novel models can provide more physiologically relevant data and deeper insights.

Novel in vitro models could include advanced cell culture systems, such as 3D cell cultures or organ-on-a-chip systems, which better mimic the complexity of the intestinal epithelium where NHE3 is predominantly active nih.gov. These models can provide a more accurate representation of the cellular environment and transport mechanisms compared to traditional 2D cell monolayers nih.gov.

Ex vivo models, using excised tissues or organs, offer the advantage of maintaining the tissue architecture and physiological function nih.gov. For studying NHE inhibition by this compound, ex vivo models using intestinal tissue segments, such as the everted sac technique, can be employed to directly measure sodium and water transport and assess the compound's inhibitory effect under more physiological conditions than in vitro models googleapis.comgoogle.comnih.gov. Exploring novel ex vivo preparations or refining existing ones to better reflect specific disease states relevant to NHE activity could provide more predictive data for in vivo outcomes nih.govnih.gov. For instance, using tissue from animal models exhibiting characteristics of fluid retention disorders could offer valuable insights into this compound's potential efficacy.

Investigation of Potential for Scaffold Derivatization for New Therapeutic Applications

Scaffold derivatization involves modifying the core chemical structure (scaffold) of a compound to generate a library of analogs with potentially altered properties or activities nih.govnih.gov. For this compound, investigating scaffold derivatization could lead to the discovery of new therapeutic applications beyond its primary focus on NHE inhibition for gastrointestinal disorders googleapis.com.

By modifying the this compound scaffold, researchers could aim to alter its selectivity towards different NHE isoforms or even explore interactions with other related or unrelated targets nih.gov. This could potentially lead to compounds with activity in other conditions where ion transport plays a significant role, such as renal disorders or cardiovascular diseases, although the initial focus of this compound has been gastrointestinal googleapis.comgoogle.com.

Furthermore, derivatization could be explored to improve the pharmacokinetic properties of this compound, such as solubility, permeability, or metabolic stability, which could be crucial for different routes of administration or to achieve desired tissue distribution japsonline.com. The creation of prodrugs, where the this compound molecule is modified to be inactive until cleaved in the body, could also be considered through scaffold derivatization to improve delivery or reduce potential off-target effects justia.com. While the provided search results discuss scaffold applications in drug delivery and tissue engineering nih.govnih.govmdpi.com, the principle of modifying a core structure (scaffold) to explore new therapeutic avenues is directly applicable to compound derivatization.

Development of Robust In Vitro-In Vivo Correlation Models for Pharmacodynamics

Establishing robust in vitro-in vivo correlation (IVIVC) models is essential for predicting in vivo performance based on in vitro data, which can reduce the need for extensive animal and human studies walshmedicalmedia.comallucent.comkinampark.com. For this compound, developing IVIVC models for its pharmacodynamic effects (i.e., its effect on the body, specifically NHE inhibition and its physiological consequences) is crucial for translational research.

While IVIVC is commonly discussed in the context of drug release and pharmacokinetics walshmedicalmedia.comallucent.comkinampark.comnih.gov, developing models that correlate in vitro or ex vivo measures of NHE inhibition with in vivo pharmacodynamic markers (e.g., changes in intestinal fluid transport or stool consistency) would be highly valuable. This requires identifying relevant and reliable in vitro/ex vivo endpoints that are predictive of the in vivo response nih.gov.

Developing such pharmacodynamic IVIVC models for this compound would involve correlating data from the in vitro and ex vivo models discussed in Section 7.2 with data from in vivo studies, likely in animal models initially nih.gov. This could involve measuring the extent and duration of NHE inhibition in vitro/ex vivo and correlating it with observed physiological effects in vivo google.com. Mathematical models, ranging from simple linear correlations to more complex non-linear or physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) models, can be employed to establish these relationships walshmedicalmedia.comkinampark.comnih.gov. A robust IVIVC model would allow researchers to predict the likely in vivo pharmacodynamic response of new this compound formulations or derivatives based on their in vitro or ex vivo characteristics, accelerating the development process walshmedicalmedia.comallucent.com.

Q & A

Q. How can ethical oversight be integrated into studies involving vulnerable populations (e.g., elderly) receiving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.